molecular formula C12H11NS2 B082315 methyl N-naphthalen-1-ylcarbamodithioate CAS No. 13037-43-9

methyl N-naphthalen-1-ylcarbamodithioate

Cat. No.: B082315
CAS No.: 13037-43-9
M. Wt: 233.4 g/mol
InChI Key: AMWMILZYBSFDJC-UHFFFAOYSA-N
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Description

methyl N-naphthalen-1-ylcarbamodithioate is an organic compound with the molecular formula C12H11NS2 It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by a 1-naphthalenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, 1-naphthalenyl-, methyl ester typically involves the reaction of 1-naphthalenylamine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, 1-naphthalenyl-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The methyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Carbamodithioic acid, 1-naphthalenyl-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of carbamodithioic acid, 1-naphthalenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-, methyl ester
  • Carbamodithioic acid, diethyl-, 1-naphthalenylmethyl ester

Uniqueness

Carbamodithioic acid, 1-naphthalenyl-, methyl ester is unique due to its specific structural features, such as the presence of the 1-naphthalenyl group and the methyl ester group

Properties

CAS No.

13037-43-9

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

methyl N-naphthalen-1-ylcarbamodithioate

InChI

InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

AMWMILZYBSFDJC-UHFFFAOYSA-N

SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CSC(=NC1=CC=CC2=CC=CC=C21)S

Canonical SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

13037-43-9

Synonyms

1-Naphthalenedithiocarbamic acid methyl ester

Origin of Product

United States

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